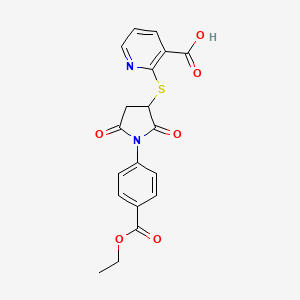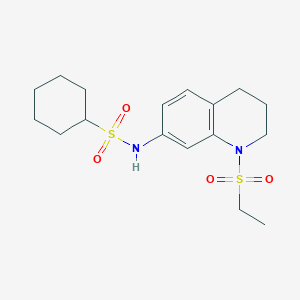
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a combination of nicotinic acid and pyrrolidinone structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common route includes the reaction of 4-(ethoxycarbonyl)phenyl isocyanate with 2,5-dioxopyrrolidin-3-thiol, followed by the introduction of nicotinic acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its reactivity or stability.
Substitution: This type of reaction can introduce new functional groups into the compound, potentially enhancing its utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups, potentially leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology: The compound’s structure may allow it to interact with biological molecules, making it a potential candidate for drug development or biochemical research.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: The compound’s unique properties could make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinic acid derivatives and pyrrolidinone-containing molecules. These compounds may share some structural features and properties with 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Propiedades
IUPAC Name |
2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-2-27-19(26)11-5-7-12(8-6-11)21-15(22)10-14(17(21)23)28-16-13(18(24)25)4-3-9-20-16/h3-9,14H,2,10H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHCXAATQGDQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)
![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2404367.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate](/img/structure/B2404370.png)
![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)
![ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate](/img/structure/B2404372.png)
![(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2404374.png)
![2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2404375.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)

![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
